2,2-Dimethyl-4-(methylsulfanyl)butanoic acid
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Overview
Description
2,2-Dimethyl-4-(methylsulfanyl)butanoic acid is an organic compound with the molecular formula C7H14O2S It is a derivative of butanoic acid, featuring a methylsulfanyl group attached to the fourth carbon and two methyl groups attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(methylsulfanyl)butanoic acid typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,2-dimethylbutanoic acid with methylthiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(methylsulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-4-(methylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(methylsulfanyl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The carboxylic acid group can form hydrogen bonds, affecting the compound’s solubility and binding properties.
Comparison with Similar Compounds
2,2-Dimethyl-4-(methylsulfanyl)butanoic acid can be compared with other similar compounds, such as:
2,2-Dimethylbutanoic acid: Lacks the methylsulfanyl group, resulting in different reactivity and applications.
4-(Methylsulfanyl)butanoic acid: Lacks the two methyl groups on the second carbon, affecting its steric properties and reactivity.
2-Methyl-4-(methylsulfanyl)butanoic acid: Has only one methyl group on the second carbon, leading to different chemical behavior.
Properties
Molecular Formula |
C7H14O2S |
---|---|
Molecular Weight |
162.25 g/mol |
IUPAC Name |
2,2-dimethyl-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C7H14O2S/c1-7(2,6(8)9)4-5-10-3/h4-5H2,1-3H3,(H,8,9) |
InChI Key |
RUAZHLVAZQSDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCSC)C(=O)O |
Origin of Product |
United States |
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